

Navigating the Spectral Landscape of Methyl 2-amino-5-cyanobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-amino-5-cyanobenzoate

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This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **Methyl 2-amino-5-cyanobenzoate**. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's structural features through NMR spectroscopy. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted NMR data based on established chemical shift principles, alongside a detailed experimental protocol for acquiring such data.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **Methyl 2-amino-5-cyanobenzoate**. These predictions are based on the analysis of substituent effects on the benzene ring and typical chemical shifts for the functional groups present in the molecule.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ 7.85	d	~ 2.0	H-6
~ 7.30	dd	~ 8.5, 2.0	H-4
~ 6.70	d	~ 8.5	H-3
~ 5.80	br s	-	-NH ₂
~ 3.85	s	-	-OCH ₃

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
~ 167.5	C=O
~ 152.0	C-2
~ 137.0	C-4
~ 135.0	C-6
~ 119.0	-CN
~ 117.5	C-3
~ 110.0	C-1
~ 100.0	C-5
~ 52.0	-OCH ₃

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. Below is a standard experimental protocol for obtaining the ¹H and ¹³C NMR spectra of **Methyl 2-amino-5-cyanobenzoate**.

1. Sample Preparation:

- Accurately weigh approximately 15-25 mg of **Methyl 2-amino-5-cyanobenzoate**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the solution is free of any particulate matter; filter if necessary.

2. NMR Spectrometer Setup:

- The experiments should be conducted on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
- The probe should be tuned and matched for both ^1H and ^{13}C frequencies.
- The magnetic field should be shimmed to achieve optimal homogeneity, using the deuterium signal from the solvent for locking.

3. ^1H NMR Data Acquisition:

- Pulse Sequence: A standard single-pulse experiment.
- Spectral Width: A spectral width covering a range of -2 to 12 ppm is typically sufficient.
- Acquisition Time: An acquisition time of 2-4 seconds is appropriate.
- Relaxation Delay: A relaxation delay of 1-5 seconds.
- Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

4. ^{13}C NMR Data Acquisition:

- Pulse Sequence: A proton-decoupled single-pulse experiment.
- Spectral Width: A spectral width covering 0-220 ppm is generally required.

- Acquisition Time: An acquisition time of 1-2 seconds.
- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the longer relaxation times of quaternary carbons.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ^{13}C isotope.

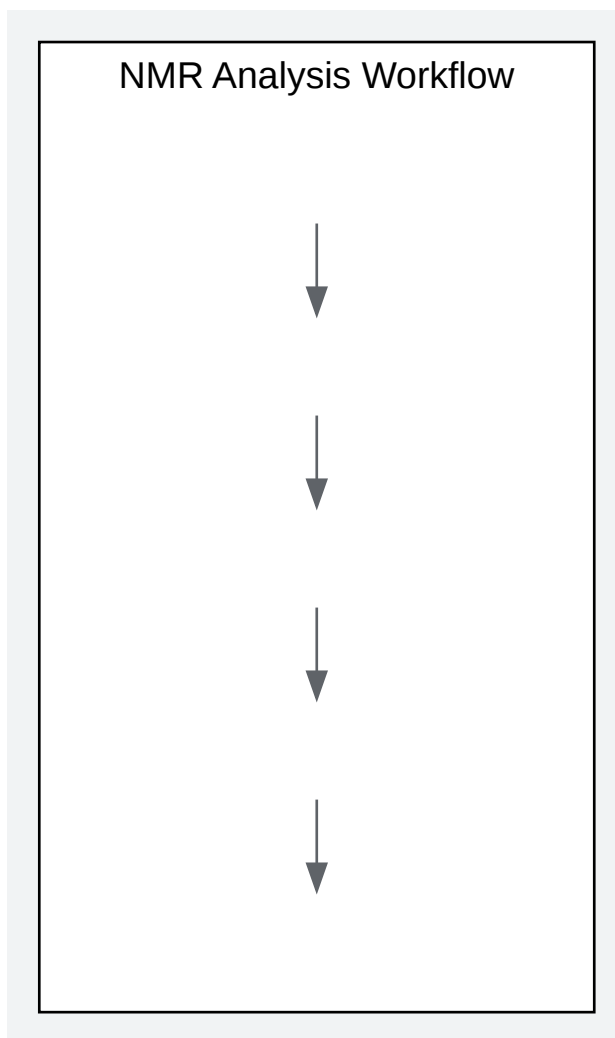
5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H and the solvent signal (e.g., CDCl_3 at 77.16 ppm) for ^{13}C .
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum.

Visualization of Structure and Analytical Workflow

The following diagrams illustrate the chemical structure of **Methyl 2-amino-5-cyanobenzoate** and a typical workflow for its NMR analysis.

Caption: Chemical structure of **Methyl 2-amino-5-cyanobenzoate**.



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Caption: A generalized workflow for NMR-based structural analysis.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com